Acide gluconique

Vue d'ensemble

Description

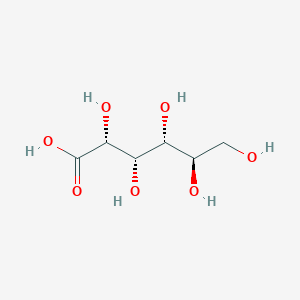

L-Gluconic acid is an organic compound with the molecular formula C6H12O7. It is a white crystalline solid that forms the gluconate anion in neutral aqueous solutions. This compound is widely found in nature, occurring in fruits, honey, and wine. It is known for its role in various biochemical processes and its applications in different industries .

Applications De Recherche Scientifique

L-Gluconic acid has a wide range of applications in scientific research and industry:

Chemistry: Used as a chelating agent to bind metal ions.

Biology: Plays a role in metabolic pathways and is used in biochemical assays.

Medicine: Used in the formulation of pharmaceuticals, such as calcium gluconate for treating calcium deficiencies.

Industry: Used in food and beverage as an acidity regulator, in cleaning products to dissolve mineral deposits, and in construction as a concrete admixture to slow down cement hydration

Mécanisme D'action

Target of Action

Gluconic acid, a non-toxic and organic compound, is commonly found in salts with sodium and calcium . It primarily targets the cation-anion balance in electrolyte solutions . This balance is crucial for maintaining proper hydration, pH, and nutrient levels within the body.

Mode of Action

Gluconic acid interacts with its targets by chelating metal ions such as Ca²⁺, Fe²⁺, K⁺, Al³⁺, and others . This interaction results in the formation of gluconates, which are used to maintain the cation-anion balance in electrolyte solutions .

Biochemical Pathways

The production of gluconic acid typically involves the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This process produces gluconolactone and hydrogen peroxide. The gluconolactone then spontaneously hydrolyzes to gluconic acid in water . This biochemical pathway is crucial as it allows the conversion of glucose into a compound that has significant industrial and medical applications.

Pharmacokinetics

It’s known that gluconic acid is highly soluble in water , which suggests that it could have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of gluconic acid.

Result of Action

The primary result of gluconic acid’s action is the maintenance of the cation-anion balance in electrolyte solutions . This balance is essential for various physiological processes, including nerve impulse transmission and muscle contraction. Additionally, gluconic acid’s ability to chelate metal ions can be used in cleaning products, where it helps dissolve mineral deposits .

Action Environment

Gluconic acid is stable and effective in a variety of environments. It occurs naturally in fruits, honey, and wine . In industrial settings, it’s used in the presence of oxygen, as its production involves an aerobic process . The productivity of gluconic acid fermentation can be increased in a high oxygen atmosphere . The productivity may decrease when the gluconic acid content is over a certain limit .

Analyse Biochimique

Biochemical Properties

Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion produces gluconolactone and hydrogen peroxide . The lactone spontaneously hydrolyzes to gluconic acid in water . Gluconic acid is involved in a wide range of cascade reactions .

Cellular Effects

Gluconic acid has been found to influence the composition and activity of the intestinal microflora, which may improve growth performance of piglets after weaning . It enhances performance in period d 0–14 post-weaning, in particular feed intake was increased .

Molecular Mechanism

The chemical structure of gluconic acid consists of a six-carbon chain, with five hydroxyl groups positioned in the same way as in the open-chained form of glucose, terminating in a carboxylic acid group . The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone by transferring a proton from its C1-hydroxyl to a basic group on the enzyme (His516), and a direct hydride transfer occurs from its C1 position to the N5 position of the isoalloxazine ring of FAD .

Temporal Effects in Laboratory Settings

The expression of the enzyme glucose oxidase, which is involved in the production of gluconic acid, at the transcriptional and translational levels in grape berries increased within 3 weeks after full bloom and then decreased . Almost no transcript of the enzyme was detected in the mature berries, but the enzyme protein was detectable .

Dosage Effects in Animal Models

In piglets, feeding gluconic acid enhanced performance in period d 0–14 post-weaning, in particular feed intake was increased . The high dose did not show benefits over the low dose . Regarding d 0–42, feed intake was elevated .

Metabolic Pathways

Gluconic acid is an aldonic acid derived from ß-D-glucose via a site-specific oxidation, in which the aldehyde group (-CHO) at C-1 is oxidized electrochemically or catalytically into a carboxyl group (-COOH) . It can also be obtained through the hydrolysis of D-gluconolactone .

Transport and Distribution

It is known that gluconic acid is poorly absorbed but readily fermented to butyrate in the gut .

Subcellular Localization

It is known that the enzyme glucose oxidase, which is involved in the production of gluconic acid, is secreted .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which subsequently hydrolyzes to form gluconic acid . The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

Industrial Production Methods: Industrial production of L-Gluconic acid often involves microbial fermentation using fungi or bacteria such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The process is cost-effective and allows for the recycling and reuse of microbial cells .

Analyse Des Réactions Chimiques

Types of Reactions: L-Gluconic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to glucaric acid.

Reduction: It can be reduced to gluconolactone.

Substitution: It can form esters and salts with different cations.

Common Reagents and Conditions:

Oxidation: Catalysts such as platinum or palladium are used in the presence of oxygen.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Reacts with bases to form gluconate salts.

Major Products:

Oxidation: Glucaric acid.

Reduction: Gluconolactone.

Substitution: Various gluconate salts such as calcium gluconate and sodium gluconate.

Comparaison Avec Des Composés Similaires

L-Gluconic acid can be compared with other similar compounds such as:

Glucaric acid: An oxidized form of gluconic acid with additional carboxylic groups.

Gluconolactone: A lactone form of gluconic acid, which can be hydrolyzed back to gluconic acid.

Glucuronic acid: Similar in structure but differs in the oxidation state and functional groups.

Uniqueness: L-Gluconic acid is unique due to its ability to form stable gluconate salts and its widespread occurrence in nature. Its versatility in forming complexes with metal ions makes it valuable in various applications .

Propriétés

Numéro CAS |

157663-13-3 |

|---|---|

Formule moléculaire |

C6H12O7 |

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

Clé InChI |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérique |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Color/Form |

NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |

Densité |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131.0 °C 131 °C 113-118°C |

| 133-42-6 526-95-4 10361-31-6 |

|

Description physique |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |

Pictogrammes |

Irritant |

Numéros CAS associés |

10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Durée de conservation |

TURNS YELLOW ON EXPOSURE TO LIGHT |

Solubilité |

1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |

Synonymes |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origine du produit |

United States |

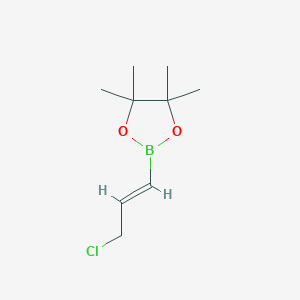

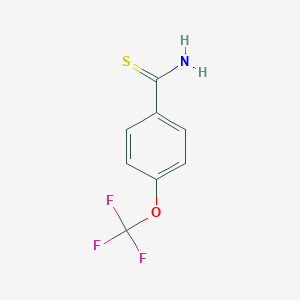

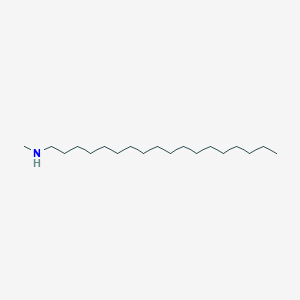

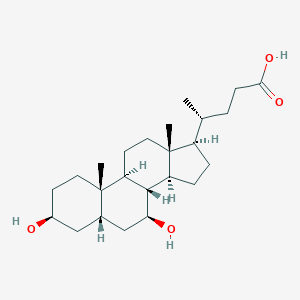

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)